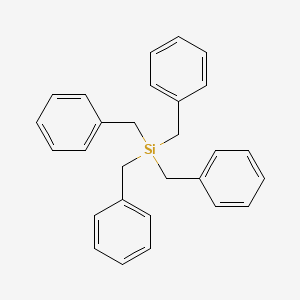
Tetrabenzylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabenzylsilane is an organosilicon compound with the molecular formula C28H28Si It is characterized by the presence of four benzyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+4C6H5CH2MgCl→Si(CH2C6H5)4+4MgCl2
Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabenzylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Depending on the substituent, products can include benzyl-substituted silanes.
Aplicaciones Científicas De Investigación
Tetrabenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: Similar to tetrabenzylsilane but with methyl groups instead of benzyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of four benzyl groups, which impart distinct chemical properties compared to other silanes. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes this compound particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
18762-95-3 |
|---|---|
Fórmula molecular |
C28H28Si |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
tetrabenzylsilane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
VWPYMANRMOSLKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


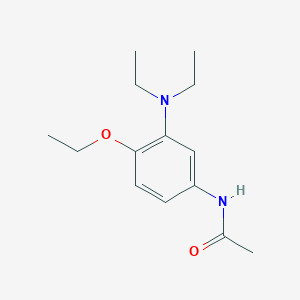
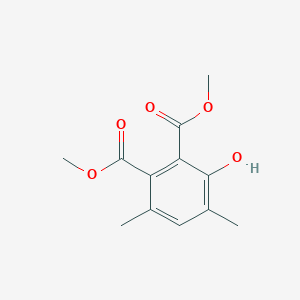

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
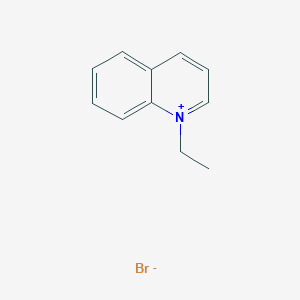
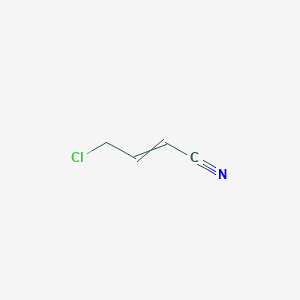

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)




